2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole
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Overview
Description
2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole: is an organic compound characterized by the presence of two fluorine atoms, a methylthio group, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole typically involves the introduction of fluorine atoms and a methylthio group onto a benzo[d][1,3]dioxole scaffold. One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with methylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzo[d][1,3]dioxole ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzo[d][1,3]dioxole derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the materials science field, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methylthio group. These effects can alter the compound’s behavior in various reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole: Lacks the methylthio group, resulting in different reactivity and applications.
4-(Methylthio)benzo[d][1,3]dioxole:
2,2-Difluoro-4-(methylthio)benzene: Similar structure but without the dioxole ring, leading to different chemical behavior.
Uniqueness: 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole is unique due to the combination of fluorine atoms and a methylthio group on a benzo[d][1,3]dioxole scaffold. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-6-4-2-3-5-7(6)12-8(9,10)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVINZNPFXJXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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